molecular formula C19H18Cl3FN2O3 B3605139 1-(4-FLUORO-3-NITROPHENYL)-2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE

1-(4-FLUORO-3-NITROPHENYL)-2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE

Cat. No.: B3605139
M. Wt: 447.7 g/mol
InChI Key: OFYVUCDTVCDTTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-FLUORO-3-NITROPHENYL)-2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE is a complex organic compound with a unique structure that includes a fluorinated nitrophenyl group, a trichloroethyl group, and a tetrahydroindolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUORO-3-NITROPHENYL)-2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the nitrophenyl intermediate: This involves the nitration of a fluorobenzene derivative under controlled conditions.

    Introduction of the trichloroethyl group: This step is achieved through a nucleophilic substitution reaction.

    Cyclization to form the tetrahydroindolone core: This is typically done using a cyclization reagent under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUORO-3-NITROPHENYL)-2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted indolone derivatives.

Scientific Research Applications

1-(4-FLUORO-3-NITROPHENYL)-2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-FLUORO-3-NITROPHENYL)-2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the trichloroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The tetrahydroindolone core can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-TRICHLOROETHYL N-(4-FLUORO-3-NITROPHENYL)CARBAMATE: Shares the nitrophenyl and trichloroethyl groups but differs in the core structure.

    2-PYRIDYL N-(4-FLUORO-3-NITROPHENYL)CARBAMATE: Contains a pyridyl group instead of the tetrahydroindolone core.

Uniqueness

1-(4-FLUORO-3-NITROPHENYL)-2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE is unique due to its combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-fluoro-3-nitrophenyl)-2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl3FN2O3/c1-10-12(7-19(20,21)22)17-15(8-18(2,3)9-16(17)26)24(10)11-4-5-13(23)14(6-11)25(27)28/h4-6H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYVUCDTVCDTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC(=C(C=C3)F)[N+](=O)[O-])CC(CC2=O)(C)C)CC(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl3FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-FLUORO-3-NITROPHENYL)-2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE
Reactant of Route 2
1-(4-FLUORO-3-NITROPHENYL)-2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE
Reactant of Route 3
1-(4-FLUORO-3-NITROPHENYL)-2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE
Reactant of Route 4
1-(4-FLUORO-3-NITROPHENYL)-2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE
Reactant of Route 5
1-(4-FLUORO-3-NITROPHENYL)-2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE
Reactant of Route 6
1-(4-FLUORO-3-NITROPHENYL)-2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE

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